Cas no 33050-33-8 (6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one)
![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one structure](https://ja.kuujia.com/scimg/cas/33050-33-8x500.png)
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-methoxy-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 6-Methoxy-2,3-dihydro-s-triazolo<4,3-b>pyridazin-3-on
- AGN-PC-0NID8A
- 33050-33-8
- DTXSID10484377
-
- インチ: InChI=1S/C6H6N4O2/c1-12-5-3-2-4-7-8-6(11)10(4)9-5/h2-3H,1H3,(H,8,11)
- InChIKey: SZXJFTLDIJBOOK-UHFFFAOYSA-N
- ほほえんだ: COC1=NN2C(=NN=C2O)C=C1
計算された属性
- せいみつぶんしりょう: 166.04900
- どういたいしつりょう: 166.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 66.3Ų
じっけんとくせい
- PSA: 72.28000
- LogP: -0.57380
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164092-1g |
6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-33-8 | 95% | 1g |
$*** | 2023-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733440-1g |
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2h)-one |
33050-33-8 | 98% | 1g |
¥6531.00 | 2024-05-19 | |
Alichem | A029185162-1g |
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
33050-33-8 | 95% | 1g |
$970.32 | 2023-09-02 |
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-oneに関する追加情報
Introduction to 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS No. 33050-33-8)
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one, with the CAS number 33050-33-8, is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a triazolopyridazine core and a methoxy substituent. The combination of these structural features imparts specific chemical and biological properties that make it a valuable candidate for further research and development.
The chemical structure of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is defined by its molecular formula C9H8N4O and molecular weight of 196.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties are crucial for its use in various chemical reactions and biological assays.
Recent studies have highlighted the potential of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one in the field of medicinal chemistry. One notable area of research is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding suggests that 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has also shown potential as an antiviral agent. Research conducted at the University of California in 2020 revealed that this compound exhibits potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication through the disruption of viral RNA synthesis. These findings open up new avenues for the development of antiviral therapies targeting these pathogens.
The pharmacokinetic properties of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have also been extensively studied. A pharmacokinetic analysis published in the Biochemical Pharmacology journal in 2019 reported that this compound has favorable oral bioavailability and a moderate half-life in vivo. These properties are essential for its potential use as an orally administered therapeutic agent. Furthermore, the compound was found to have low toxicity in animal models, which is a critical factor for its safety profile.
The synthetic route to 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has been well-documented in the literature. One common method involves the condensation of 6-methoxypyridazine-3-carbaldehyde with hydrazine hydrate followed by cyclization under acidic conditions. This synthetic pathway is efficient and scalable, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods for this compound.
In conclusion, 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one (CAS No. 33050-33-8) is a versatile heterocyclic compound with promising applications in medicinal chemistry and pharmacology. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies continue to uncover new potential uses for this compound, highlighting its significance in both academic and industrial settings.
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